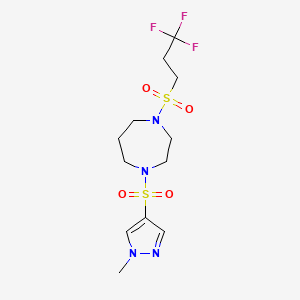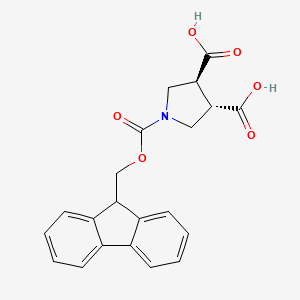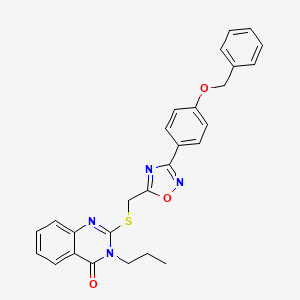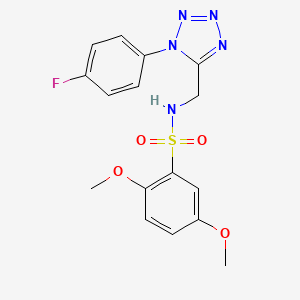![molecular formula C26H28FN3O3S B2554783 5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide CAS No. 451500-06-4](/img/structure/B2554783.png)
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C26H28FN3O3S and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Metabolism
One significant area of application is in understanding the metabolism of related compounds. For example, Mette G. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, identifying its oxidative metabolism pathways using human liver microsomes and enzymes. This research helps in understanding how similar compounds are metabolized in the human body, providing insights into their safety and efficacy profiles (Hvenegaard et al., 2012).
Antimicrobial Activities
Compounds with a similar structure have been synthesized and screened for antimicrobial activities. For instance, V. Jagtap et al. (2010) synthesized and evaluated novel fluoro substituted sulphonamide benzothiazole compounds for their antimicrobial potential. Such studies contribute to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Jagtap et al., 2010).
Fluorescent Logic Gates
Gabriel Gauci and David C. Magri (2022) designed and synthesized compounds incorporating a piperazine receptor and an aryl group, functioning as fluorescent logic gates. These molecules can reconfigure between different logic operations based on solvent polarity, offering potential applications in biochemical sensing and molecular computing (Gauci & Magri, 2022).
Receptor Antagonists
Piperazine derivatives have been evaluated as 5-HT7 receptor antagonists, demonstrating significant inhibitory activity. These findings are crucial for developing new treatments for psychiatric disorders, highlighting the therapeutic potential of such compounds (Yoon et al., 2008).
Synthesis and Characterization
The synthesis and characterization of piperazine derivatives and their biological activities have been extensively studied. For instance, Ahmed E. M. Mekky and S. Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers and evaluated their antibacterial and MurB inhibitory activities. Such research contributes to the discovery of new bioactive molecules with potential pharmaceutical applications (Mekky & Sanad, 2020).
Propiedades
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3S/c1-18-7-9-21(10-8-18)28-26(31)23-17-22(11-12-24(23)27)34(32,33)30-15-13-29(14-16-30)25-6-4-5-19(2)20(25)3/h4-12,17H,13-16H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYDLQMJJBRWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2554701.png)




![2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2554708.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2554713.png)



![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2554720.png)
